(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone
Description
Properties
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O2S/c26-25(27,28)17-7-5-6-16(14-17)15-33-24-29-12-13-30(24)23(31)22-18-8-1-3-10-20(18)32-21-11-4-2-9-19(21)22/h1-11,14,22H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJCKRBMGYJRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that xanthones, a class of compounds to which this molecule belongs, have been shown to interact with a variety of biological targets, including the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway.
Mode of Action
Xanthones are known to exhibit a wide range of bioactivities, including antioxidant and anti-inflammatory activities. They can modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation.
Biological Activity
The compound (2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 396.4 g/mol. The structure features a trifluoromethyl group , a thioether linkage , and an imidazole ring , which are critical for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of imidazole, including those similar to our compound, exhibit significant antibacterial activity, particularly against strains like Methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups, such as trifluoromethyl, enhances this activity by stabilizing the imidazole's protonation state, which is crucial for binding to bacterial targets .
Anti-inflammatory and Analgesic Effects
Compounds within the same class as this compound have shown promising anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit specific pathways involved in inflammation and pain signaling.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. The imidazole moiety is known for its role in modulating various cellular pathways, including those associated with tumor growth and metastasis. In particular, compounds that disrupt the p53-MDM2 interaction have shown potential in cancer therapy; thus, exploring similar mechanisms could yield valuable insights into the anticancer efficacy of this compound .
Case Studies and Research Findings
Preparation Methods
Optimized Reaction Conditions
Structural Modifications
The methanone group is introduced via esterification using methyl chloroformate under basic conditions. X-ray diffraction analysis confirms the flat 4H-pyrane boat conformation of the xanthene core, critical for subsequent coupling reactions.
Preparation of the 4,5-Dihydro-1H-imidazole-1-yl Thioether Subunit
The imidazole-thioether moiety is synthesized through a two-step process involving thiolation and cyclization.
Thioether Formation
Imidazole Cyclization
- Reactants : 2-Aminoethanethiol hydrochloride (1.1 eq.), ammonium chloride (catalytic)
- Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC, 1.05 eq.)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature, 24 hours.
Convergent Coupling of Subunits
The final assembly employs a carbodiimide-mediated coupling between the xanthene-methanone acid and imidazole-thioether amine.
Activation of the Xanthene Carboxylic Acid
Amine Coupling
- Reactants : Activated xanthene-NHS ester (1.0 eq.), imidazole-thioether amine (1.05 eq.)
- Base : N-Methylmorpholine (2.0 eq.)
- Solvent : Dichloromethane
- Yield : 62% after column chromatography (ethyl acetate/hexane).
Reaction Optimization and Challenges
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 62 | 98 |
| THF | 7.52 | 45 | 91 |
| DMF | 36.7 | 28 | 85 |
Polar aprotic solvents like dichloromethane enhance electrophilicity of the activated ester, improving coupling efficiency.
Temperature-Dependent Byproduct Formation
Elevated temperatures (>25°C) during imidazole cyclization promote dimerization of the thioether intermediate, reducing yields by 15–20%.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
